molecular formula C20H24N2O B5692903 1-benzoyl-4-(3-phenylpropyl)piperazine

1-benzoyl-4-(3-phenylpropyl)piperazine

Cat. No. B5692903
M. Wt: 308.4 g/mol
InChI Key: GLWTYURRXIMEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-benzoyl-4-(3-phenylpropyl)piperazine” is a compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-benzoyl-4-(3-phenylpropyl)piperazine” consists of a central piperazine ring in a chair conformation, with benzoyl and phenylpropyl groups attached to different nitrogen atoms of the piperazine . The molecular weight of this compound is 204.31 .


Chemical Reactions Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The chemical reactions involving piperazine derivatives often include cyclization, ring opening, and intermolecular cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzoyl-4-(3-phenylpropyl)piperazine” include a molecular weight of 204.31 . However, detailed information about its physical and chemical properties such as melting point, boiling point, and solubility was not found in the search results.

Mechanism of Action

While the specific mechanism of action for “1-benzoyl-4-(3-phenylpropyl)piperazine” is not mentioned in the search results, piperazine-based compounds are known to have various biological activities. For instance, benzylpiperazine, a related compound, is used as a recreational drug and is known to have euphoriant and stimulant properties .

Safety and Hazards

While specific safety and hazard information for “1-benzoyl-4-(3-phenylpropyl)piperazine” was not found in the search results, it’s important to handle all chemicals with care. Piperazine compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

phenyl-[4-(3-phenylpropyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c23-20(19-11-5-2-6-12-19)22-16-14-21(15-17-22)13-7-10-18-8-3-1-4-9-18/h1-6,8-9,11-12H,7,10,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWTYURRXIMEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-[4-(3-phenylpropyl)piperazin-1-yl]methanone

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